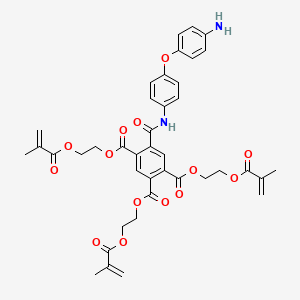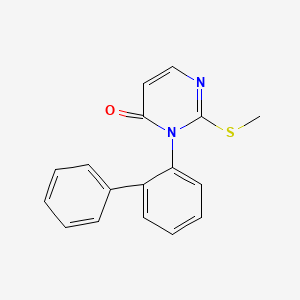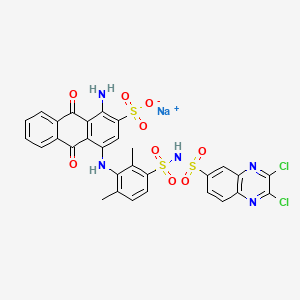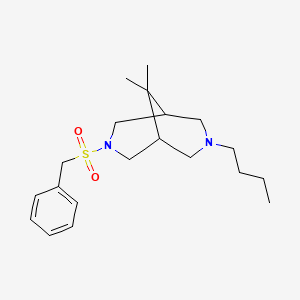
Thymidine, 3'-deoxy-3'-((((4-methoxyphenyl)amino)thioxomethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is a synthetic derivative of thymidine, a nucleoside that is a component of DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the 3’-deoxy group. The key step involves the reaction of the protected thymidine derivative with 4-methoxyphenyl isothiocyanate to introduce the thioxomethylamino group. The final step is the deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The thioxomethylamino group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxomethylamino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioxomethylated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学的研究の応用
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
作用機序
The mechanism of action of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves its incorporation into DNA, where it can interfere with DNA replication and repair. The thioxomethylamino group may interact with enzymes involved in these processes, leading to the inhibition of their activity. This can result in the disruption of cellular functions and ultimately cell death.
類似化合物との比較
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with a sulfur atom substitution.
3’-Deoxy-3’-fluorothymidine: A fluorinated thymidine analog used in imaging studies.
Azidothymidine (AZT): An antiretroviral drug used to treat HIV.
Uniqueness
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is unique due to the presence of the thioxomethylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with enzymes and other molecular targets, making it a valuable tool for research and potential therapeutic applications.
特性
CAS番号 |
132149-39-4 |
|---|---|
分子式 |
C18H22N4O5S |
分子量 |
406.5 g/mol |
IUPAC名 |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H22N4O5S/c1-10-8-22(18(25)21-16(10)24)15-7-13(14(9-23)27-15)20-17(28)19-11-3-5-12(26-2)6-4-11/h3-6,8,13-15,23H,7,9H2,1-2H3,(H2,19,20,28)(H,21,24,25)/t13-,14+,15+/m0/s1 |
InChIキー |
QGJSXIBNBDFQLR-RRFJBIMHSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


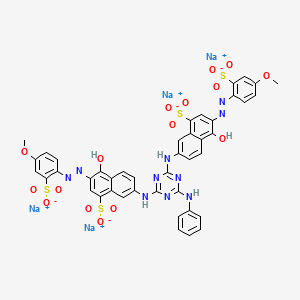
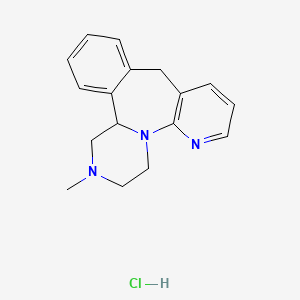
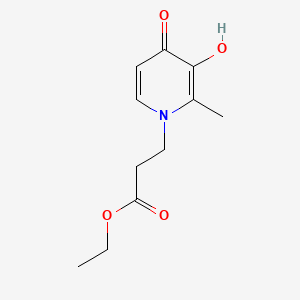
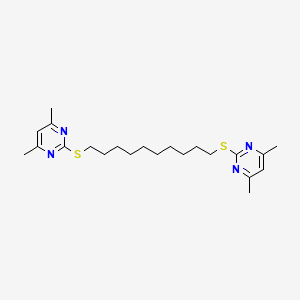
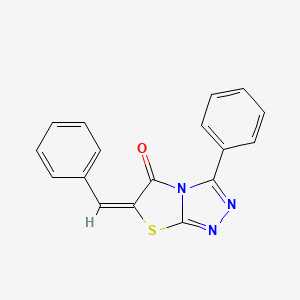
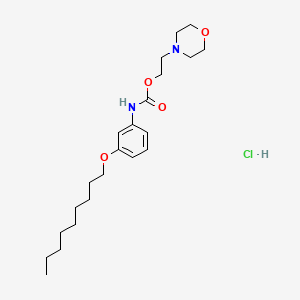
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)



